(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride
Overview
Description
“(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1315365-09-3 . It has a molecular weight of 215.65 . The compound is typically stored at room temperature and comes in a powder form .
Physical And Chemical Properties Analysis
“(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 215.65 . More specific physical and chemical properties would require experimental data or computational chemistry tools.Scientific Research Applications
Biased Agonists for Antidepressant Activity
Novel derivatives have been designed as "biased agonists" targeting serotonin 5-HT1A receptors, showing promise as antidepressant drug candidates. These compounds, exhibiting high receptor affinity and selectivity, demonstrated robust antidepressant-like activity in preclinical studies, suggesting potential for developing new antidepressant therapies (J. Sniecikowska et al., 2019).
Antimicrobial and Antiviral Agents
Acyclic pyrimidine nucleoside analogs have been synthesized, showing inhibitory effects against the growth of Escherichia coli and selectively interfering with herpes simplex virus replication in vitro. These findings highlight the potential of such compounds in developing new antimicrobial and antiviral therapies (A. Schroeder et al., 1981).
MAO-B Inhibitors for Parkinson's Disease
Benzyl-dimethyl-silyl-methanamines, including derivatives with fluorine substitutions, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting a new class of potential anti-Parkinsonian agents (C. Danzin et al., 1989).
Controlled Release Systems for Cancer Treatment
Biodegradable microspheres have been developed for the controlled release of 5-fluorouracil, a water-soluble anti-cancer drug. This approach aims to develop long-lasting controlled release systems for more effective cancer treatment, demonstrating the versatility of fluorinated compounds in drug delivery systems (Ywu-Jang Fu et al., 2002).
Fluorescence Studies for Biochemical Assays
Studies on the fluorescence of protonated excited-state forms of serotonin and related indoles, including fluorinated derivatives, provide insights into the biochemical mechanisms of fluorescence in acidic solutions. This research contributes to the development of fluorometric assays for serotonin, aiding in biochemical and medical research (R. F. Chen, 1968).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-fluoro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWXSOUJYBORJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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